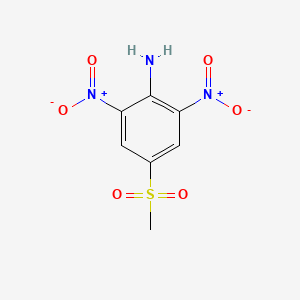
4-Methylsulfonyl-2,6-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfonyl)-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methylsulfonyl group and two nitro groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-2,6-dinitroaniline typically involves the nitration of 4-(methylsulfonyl)aniline. The process begins with the sulfonation of aniline to introduce the methylsulfonyl group, followed by nitration to add the nitro groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 4-(methylsulfonyl)-2,6-dinitroaniline follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
化学反応の分析
Types of Reactions
4-(Methylsulfonyl)-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-(Methylsulfonyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(methylsulfonyl)-2,6-dinitroaniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the nitro groups but shares the methylsulfonyl group.
2,6-Dinitroaniline: Lacks the methylsulfonyl group but has the nitro groups.
4-(Methylsulfonyl)phenylhydrazine: Contains a hydrazine group instead of an aniline group.
Uniqueness
4-(Methylsulfonyl)-2,6-dinitroaniline is unique due to the combination of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
42760-39-4 |
|---|---|
分子式 |
C7H7N3O6S |
分子量 |
261.21 g/mol |
IUPAC名 |
4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 |
InChIキー |
GZNCKEGJECDSPF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)
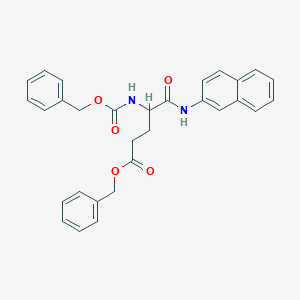
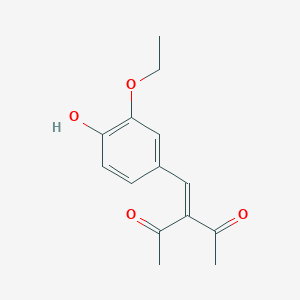



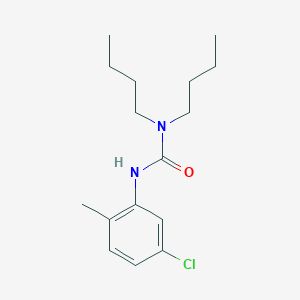
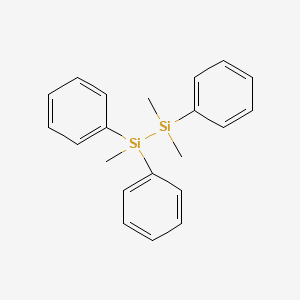
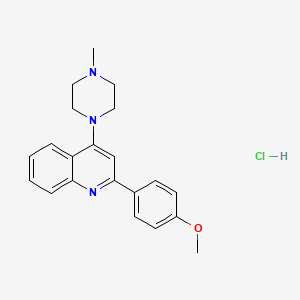
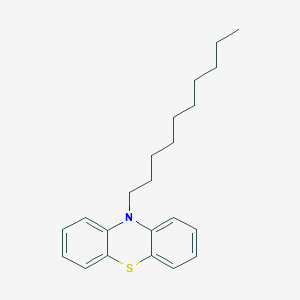

![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)

